5-(Piperazin-1-yl)pentan-1-ol dihydrochloride

Solubility Formulation Biophysical Assays

Secure your supply of 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS 7491-91-0), the superior dihydrochloride salt form engineered for consistency and reproducibility. Unlike the free base (CAS 5625-65-0), this ≥95% pure powder offers markedly higher aqueous solubility (≥25 mg/mL) and solid-state stability, eliminating batch-to-batch variability in aqueous assays. Its precise five-carbon linker and bifunctional piperazine-hydroxyl structure enable selective derivatization at either nitrogen or oxygen, making it a critical scaffold for CNS-targeted receptor ligands (sigma-1, CCR5, P2X3) and cleavable linkers in solid-phase synthesis. The defined stoichiometry of this pre-weighed salt ensures accurate reaction loading and minimizes preparatory steps, accelerating your medicinal chemistry and pharmacology workflows.

Molecular Formula C9H21ClN2O
Molecular Weight 208.73 g/mol
CAS No. 7491-91-0
Cat. No. B2816148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Piperazin-1-yl)pentan-1-ol dihydrochloride
CAS7491-91-0
Molecular FormulaC9H21ClN2O
Molecular Weight208.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCCCCO.Cl
InChIInChI=1S/C9H20N2O.ClH/c12-9-3-1-2-6-11-7-4-10-5-8-11;/h10,12H,1-9H2;1H
InChIKeyKFDPEGIJDNFIFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS 7491-91-0): Chemical Profile for Scientific Procurement


5-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS 7491-91-0) is a bifunctional piperazine derivative featuring a terminal hydroxyl group on a five-carbon alkyl linker, supplied as a dihydrochloride salt for enhanced aqueous solubility and solid-state stability . With a molecular weight of 245.19 g/mol for the salt form (free base: 172.27 g/mol) and a typical commercial purity of ≥95%, this compound serves as a versatile scaffold in medicinal chemistry and as a key intermediate for synthesizing receptor ligands and pharmaceutical agents . Its structural combination of a basic piperazine ring and a reactive primary alcohol enables selective derivatization at either nitrogen or oxygen centers, distinguishing it from simpler piperazine analogs lacking a pendant hydroxyl functionality [1].

Why 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride (CAS 7491-91-0) Cannot Be Interchanged with Closest Analogs


Although several piperazine-pentanol analogs exist, generic substitution is precluded by three critical differences: (1) The dihydrochloride salt form confers significantly higher aqueous solubility and improved solid-state handling compared to the free base (CAS 5625-65-0), directly impacting experimental reproducibility in aqueous-based assays . (2) The precise five-carbon linker length (pentan-1-ol) modulates molecular flexibility and target-binding orientation, whereas analogs with shorter (e.g., ethanol) or longer alkyl chains exhibit divergent pharmacological profiles and physicochemical properties, such as logP and polar surface area . (3) Commercially, the dihydrochloride salt is supplied as a stable, pre-weighed powder with consistent purity (≥95%) and defined storage conditions (2-8°C, sealed dry), minimizing variability in reaction stoichiometry and eliminating the need for in situ salt formation, a common source of batch-to-batch inconsistency .

Quantitative Differentiation Evidence: 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride (7491-91-0) vs. Key Analogs


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (7491-91-0) demonstrates aqueous solubility of at least 25 mg/mL (approximately 100 mM), a critical property for reproducible dissolution in biological buffers and aqueous reaction media [1]. While the free base analog (5-(piperazin-1-yl)pentan-1-ol, CAS 5625-65-0) is also reported to be water-soluble, quantitative data for the free base under comparable conditions is not readily available from authoritative sources, making the dihydrochloride's established solubility a key differentiator for experimental design [2].

Solubility Formulation Biophysical Assays

Lipophilicity (LogP): Dihydrochloride vs. Free Base

The computed logP for the dihydrochloride salt form is 0.8978, indicating moderate hydrophilicity and balanced aqueous/organic partitioning . In contrast, the free base analog (CAS 5625-65-0) has a computed logP of 0.3209, reflecting a more hydrophilic character [1]. This difference of approximately 0.58 logP units corresponds to a ~3.8-fold change in partition coefficient, which can significantly influence passive membrane permeability and subcellular distribution in cellular assays.

Lipophilicity ADME Drug Design

Solid-State Handling: Defined Storage Conditions and Stability

Commercial suppliers specify storage for the dihydrochloride salt at 2-8°C in sealed, dry conditions, indicating controlled long-term stability . In contrast, the free base analog (CAS 5625-65-0) is often handled as a liquid or low-melting solid with a boiling point of 529.8°C at 760 mmHg, requiring different storage and handling protocols . The dihydrochloride's defined solid-state form and standardized storage conditions minimize degradation and ensure batch-to-batch consistency, which is critical for reproducible research.

Stability Storage Procurement

Molecular Weight and Stoichiometric Precision in Synthesis

The dihydrochloride salt has a molecular weight of 245.19 g/mol, while the free base is 172.27 g/mol [1]. This 42% mass difference is critical for accurate stoichiometric calculations in synthetic chemistry. Using the incorrect form would lead to significant errors in molar equivalents, potentially causing reaction failure or byproduct formation. The dihydrochloride's precise molecular weight and high purity (≥95%) enable exact reaction planning and reproducible synthesis.

Synthesis Stoichiometry Reaction Optimization

Purity and Quality Control: Commercial Availability

The dihydrochloride salt is commercially available from multiple reputable suppliers with a specified purity of ≥95% (e.g., AKSci, Chemscene, Sigma-Aldrich) . While the free base is also available, the dihydrochloride's consistent purity specifications and defined analytical characterization (including HPLC and NMR) provide a higher level of quality assurance for research applications. This standardized purity reduces the risk of unknown impurities influencing experimental outcomes.

Quality Control Procurement Reproducibility

Optimal Use Cases for 5-(Piperazin-1-yl)pentan-1-ol dihydrochloride (7491-91-0) Based on Evidence


Synthesis of Receptor Ligands Requiring Balanced Hydrophilicity

Given its computed logP of 0.8978 and aqueous solubility of ≥25 mg/mL, this dihydrochloride salt is ideal for synthesizing CNS-targeted receptor ligands where moderate membrane permeability and good solubility are required . It serves as a versatile intermediate for introducing a piperazine-pentanol motif that can modulate pharmacokinetic properties, particularly for sigma-1, CCR5, and P2X3 receptor antagonists [1].

Biophysical Assays and Aqueous-Based Screening

The high aqueous solubility (≥25 mg/mL) makes this dihydrochloride salt well-suited for biophysical assays, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence-based binding studies, where compound aggregation or precipitation would confound results . Its defined molecular weight and purity facilitate accurate concentration determination in aqueous buffers.

Solid-Phase Synthesis and Linker Chemistry

The bifunctional nature of the compound—possessing both a nucleophilic piperazine nitrogen and a reactive primary alcohol—enables its use as a cleavable linker or functional handle in solid-phase synthesis. The dihydrochloride salt's solid-state stability and defined stoichiometry ensure precise loading onto resins and consistent reaction yields [1].

Medicinal Chemistry Derivatization for Improved ADME Profiles

The compound's balanced physicochemical properties (logP 0.8978, TPSA 35.5 Ų, rotatable bonds 5) make it an attractive scaffold for generating libraries of derivatives with optimized ADME characteristics . The terminal hydroxyl group can be readily functionalized (e.g., esterification, etherification, oxidation) to fine-tune lipophilicity and metabolic stability.

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